Cas no 2311-82-2 (2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester)

2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester structure
2311-82-2 structure
Nome del prodotto:2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester
Numero CAS:2311-82-2
MF:C12H12N2O3
MW:232.235282897949
CID:278954
PubChem ID:252209

2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester
    • ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate
    • 3,4-Dihydro-
    • 3-Oxo-4-methyl-3,4-dihydro-chinoxalin-carbonsaeure-(2)
    • 3-Oxo-4-methyl-3,4-dihydro-chinoxalin-carbonsaeure-(2)-ethylester
    • 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid ethyl ester
    • AB-323
    • AC1L5LH5
    • AC1Q69AK
    • AR-1I9274
    • ethyl 1,2-dihydro-1-methyl-2-oxoquinoxaline-3-carboxylate
    • ethyl 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate
    • ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
    • NSC73565
    • SCHEMBL2783058
    • CCG-130319
    • 2311-82-2
    • NSC-73565
    • AKOS021627084
    • HMS3439G14
    • ethyl 4-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
    • AB-323/13887487
    • DTXSID30291161
    • HNJKLKWVHVLVMS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3
    • Chiave InChI: HNJKLKWVHVLVMS-UHFFFAOYSA-N
    • Sorrisi: CCOC(C1=NC2=CC=CC=C2N(C)C1=O)=O

Proprietà calcolate

  • Massa esatta: 232.08486
  • Massa monoisotopica: 232.085
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 365
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59Ų
  • XLogP3: 1.5

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 363°Cat760mmHg
  • Punto di infiammabilità: 173.3°C
  • Indice di rifrazione: 1.596
  • PSA: 58.97
  • LogP: 1.11020

2-Quinoxalinecarboxylicacid, 3,4-dihydro-4-methyl-3-oxo-, ethyl ester Letteratura correlata

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd